6H-pyrrolo[3,4-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2 |
|---|---|
Molecular Weight |
118.14 g/mol |
IUPAC Name |
6H-pyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H6N2/c1-2-6-4-8-5-7(6)9-3-1/h1-5,8H |
InChI Key |
DZTRFRMZYKJDEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CNC=C2N=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6h Pyrrolo 3,4 B Pyridine and Its Derivatives
Multicomponent Reaction (MCR) Strategies for Pyrrolo[3,4-b]pyridine Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have proven to be highly effective in the synthesis of complex heterocyclic systems like 6H-pyrrolo[3,4-b]pyridine. These reactions often proceed through a cascade of transformations, rapidly building molecular complexity from simple precursors.
Ugi Reaction (Ugi-3CR) Based Approaches
The Ugi three-component reaction (Ugi-3CR) is a cornerstone of MCR-based strategies for synthesizing pyrrolo[3,4-b]pyridine derivatives. This reaction typically involves an aldehyde, an amine, and an isocyanide, which condense to form an α-acylamino amide intermediate. This intermediate can then undergo further transformations in sequential or cascade processes to yield the desired heterocyclic core.
A notable application of the Ugi-3CR is in a sequential reaction cascade involving an aza Diels-Alder reaction and a Pummerer rearrangement to construct complex polycyclic systems. This methodology has been successfully employed in the synthesis of tetrahydroisoquinolin-pyrrolopyridinones. The sequence begins with a Ugi-3CR to generate a key intermediate, which then undergoes an intramolecular aza Diels-Alder reaction. The resulting cycloadduct is subsequently subjected to a Pummerer rearrangement to afford the final, structurally complex product. This approach highlights the power of combining MCRs with classic named reactions to achieve significant increases in molecular complexity in a few synthetic steps. researchgate.net
In a similar vein, the integration of the Ugi-3CR with an aza Diels-Alder reaction and a subsequent Pictet-Spengler cyclization provides an elegant route to novel aza-analogues of the natural alkaloid (±)-nuevamine. researchgate.netthieme-connect.de This strategy involves a carefully designed sequence where the Ugi-3CR product undergoes an intramolecular aza Diels-Alder reaction to form a dihydropyridine (B1217469) intermediate. This intermediate is then perfectly poised for a Pictet-Spengler reaction, which proceeds to construct the final tetracyclic framework. This multi-reaction sequence, performed in a limited number of operational steps, allows for the rapid assembly of complex alkaloid-like structures from simple starting materials.
A series of these (±)-nuevamine aza-analogues have been synthesized in moderate to good yields over two steps. The key transformation is the Pictet-Spengler cyclization of an intermediate generated from the initial Ugi-3CR/aza Diels-Alder sequence.
| Entry | R¹ | R² | Yield (%) |
| 1 | H | H | 60 |
| 2 | OMe | H | 55 |
| 3 | H | OMe | 45 |
Data sourced from studies on the synthesis of nuevamine (B1243565) aza-analogues.
The initial cascade process to form the propargyl-pyrrolopyridine intermediates is efficient, utilizing scandium(III) triflate as a catalyst in toluene (B28343) under microwave irradiation. researchgate.net
| Aldehyde (R¹) | Isocyanide (R²) | Product | Yield (%) |
| 2,3-dimethoxyphenyl | Piperidine (B6355638) | 6-propargyl-7-(2,3-dimethoxyphenyl)-... | 72 |
| 4-fluorophenyl | Piperidine | 6-propargyl-7-(4-fluorophenyl)-... | 65 |
| n-hexyl | Piperidine | 6-propargyl-7-(n-hexyl)-... | 58 |
| 2,3-dimethoxyphenyl | Morpholine | 6-propargyl-7-(2,3-dimethoxyphenyl)-... | 68 |
This table represents the synthesis of the intermediate 6-propargyl-pyrrolo[3,4-b]pyridin-5-ones.
A highly efficient one-pot synthesis of a wide variety of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones is achieved through a sequence initiated by the Ugi-Zhu three-component reaction (UZ-3CR). mdpi.comrsc.org This elegant variation of the Ugi reaction involves the condensation of an aldehyde, an amine, and an α-isocyanoacetamide to furnish a 5-aminooxazole intermediate. mdpi.com This intermediate is not isolated but is subjected to a cascade sequence upon the addition of maleic anhydride. mdpi.com The cascade involves an aza Diels-Alder cycloaddition, followed by N-acylation, decarboxylation, and subsequent dehydration to achieve aromatization, yielding the final pyrrolo[3,4-b]pyridin-5-one core. mdpi.comrsc.org
| Aldehyde | Amine | Isocyanide | Yield (%) |
| Furfural | Furfurylamine | α-isocyano-N-benzylacetamide | 82 |
| Benzaldehyde | Benzylamine | α-isocyano-N-morpholinoacetamide | 75 |
| 4-Methoxybenzaldehyde | Benzylamine | α-isocyano-N-piperidinoacetamide | 92 |
| 4-Chlorobenzaldehyde | 4-Methoxybenzylamine | α-isocyano-N-benzylacetamide | 68 |
| Thiophene-2-carbaldehyde | Thiophen-2-ylmethylamine | α-isocyano-N-morpholinoacetamide | 73 |
| 4-Formylbenzonitrile | Piperonylamine | α-isocyano-N-benzylacetamide | 96 |
Data compiled from various studies on the Ugi-Zhu cascade synthesis of pyrrolo[3,4-b]pyridin-5-ones. mdpi.comrsc.orgmdpi.com
Three-Component Reactions Involving β-Enamino Imides
An alternative and convenient strategy for the construction of the functionalized this compound skeleton involves a base-promoted three-component reaction of a β-enamino imide, an aromatic aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or its ester and amide derivatives. This method provides a straightforward entry to polysubstituted pyrrolo[3,4-b]pyridines.
The reaction proceeds through an initial Knoevenagel condensation between the aromatic aldehyde and the active methylene compound, followed by a Michael addition of the β-enamino imide to the resulting α,β-unsaturated intermediate. A subsequent intramolecular cyclization and elimination of water leads to the formation of the dihydropyridine ring, which then aromatizes to the final this compound product. The choice of base and solvent can influence the reaction efficiency.
| β-Enamino Imide | Aromatic Aldehyde | Active Methylene Compound | Yield (%) |
| 1-(1-aminoethylidene)pyrrolidine-2,5-dione | Benzaldehyde | Malononitrile | 85 |
| 1-(1-aminoethylidene)pyrrolidine-2,5-dione | 4-Chlorobenzaldehyde | Malononitrile | 88 |
| 1-(1-aminoethylidene)pyrrolidine-2,5-dione | 4-Methoxybenzaldehyde | Malononitrile | 82 |
| 1-(1-aminoethylidene)pyrrolidine-2,5-dione | Benzaldehyde | Ethyl cyanoacetate | 78 |
| 1-(1-aminoethylidene)pyrrolidine-2,5-dione | 4-Nitrobenzaldehyde | Cyanoacetamide | 75 |
Cascade Reactions for Stereoselective Pyrrolo[3,4-b]pyridine Synthesis
Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, have emerged as powerful tools for the efficient and stereoselective construction of complex molecular architectures like the this compound scaffold. These reactions offer significant advantages, including reduced reaction times, minimal waste generation, and high atom economy.
An effective method for the asymmetric synthesis of spiro[indoline-3,4-pyrrolo[3,4-b]pyridines] has been developed utilizing an organocatalytic three-component cascade reaction. nih.govresearchgate.net This process involves the reaction of isatins, cyanoacetates, and 3-aminomaleimides, proceeding through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. nih.govresearchgate.net Catalyzed by a quinidine-derived squaramide, this methodology yields the desired spirooxindole-fused heterocycles in good yields, ranging from 78% to 91%, and with high enantioselectivity (53% to 99% enantiomeric excess). nih.govresearchgate.net This approach provides a convenient pathway for constructing diverse spirooxindoles that incorporate dihydropyridine and maleimide (B117702) skeletons under mild conditions. nih.gov
Another notable cascade strategy enables the chemoselective synthesis of multisubstituted 6-alkyl-4-chromenyl-1-aryl-3,4-dihydro-1H-pyrrolo[3,4-b]pyridine-2,5,7(6H)-trione derivatives. researchgate.net This metal-free approach involves the reaction of 3-formylchromones, Meldrum's acid, and α-aminomaleimides. researchgate.net The cascade proceeds via a Michael addition followed by an intramolecular cyclization and the elimination of acetone (B3395972) and carbon dioxide, leading to the formation of both a C-N and a C-C bond in a single process. researchgate.net This method is characterized by its efficiency, short reaction times, and excellent yields of 68–80%. researchgate.net
Furthermore, chiral pyrazolo[3,4-b]pyridin-6-ones have been synthesized with excellent yields and enantioselectivities through an N-heterocyclic carbene (NHC)-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines. rsc.org Additionally, a cascade 6-endo-dig cyclization reaction has been developed for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, demonstrating excellent regional selectivity. nih.gov
One-Pot Synthesis Techniques for Enhanced Efficiency
One-pot syntheses are highly valued in organic chemistry for their ability to improve efficiency by combining multiple reaction steps into a single procedure, thereby avoiding the time-consuming and often yield-reducing isolation of intermediates.
A practical and convenient one-pot method has been developed for the synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones. beilstein-journals.orgnih.gov This procedure is based on the condensation of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with a variety of primary amines. beilstein-journals.orgsemanticscholar.org The reaction is performed in two consecutive steps without the need to isolate the intermediate enaminone. beilstein-journals.org In the first step, the starting acetamide (B32628) reacts with an amine in refluxing ethanol (B145695) with acetic acid. beilstein-journals.org After this stage is complete, the solvent is evaporated, and the crude intermediate is then heated in an acetic acid/hydrochloric acid mixture to facilitate the final cyclization, affording the target pyrrolo[3,4-b]pyridin-5-one derivatives in high yields. beilstein-journals.org
Another efficient one-pot, three-component reaction has been established for the construction of the functionalized pyrrolo[3,4-b]pyridine skeleton. researchgate.net This method involves the reaction of a β-enamino imide, various aromatic aldehydes, and an active methylene compound such as malononitrile or its ester and amide derivatives. researchgate.net The reaction proceeds in ethanol, promoted by a base like triethylamine (B128534) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to furnish the polysubstituted products in good yields. researchgate.net
| Entry | Aryl Group (Ar) | Amine Group (R) | Product | Yield (%) |
|---|
Cyclization and Condensation Pathways for Pyrrolo[3,4-b]pyridine Framework Formation
The formation of the bicyclic pyrrolo[3,4-b]pyridine framework relies on key cyclization and condensation steps that assemble the fused ring system from acyclic or monocyclic precursors.
A prominent pathway involves a cascade 6-endo-dig cyclization reaction. nih.gov In this method, the synthesis of pyrazolo[3,4-b]pyridines begins with the condensation of a 5-aminopyrazole with a 3-phenylpropiolaldehyde to form an intermediate. nih.gov This intermediate is then activated by a silver salt, which coordinates to the alkyne, facilitating a 6-endo-dig cyclization to form a new intermediate. nih.gov The final product is obtained after a subsequent demetallation step. nih.gov This pathway is highly regioselective, affording only the C6 substituted pyrazolo[3,4-b]pyridine product. nih.gov
Another well-defined pathway involves the recyclization of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides. beilstein-journals.org In the presence of an amine, the pyranone ring opens and undergoes cyclization to yield a dihydropyrrolone derivative. beilstein-journals.org The formation of the final pyrrolo[3,4-b]pyridin-5-one core is achieved through a subsequent intramolecular condensation of the enaminone moiety, followed by the acidic hydrolysis of the acetyl group. beilstein-journals.org
General synthetic strategies for pyridine (B92270) rings, which form one of the core heterocycles in the target scaffold, often rely on the condensation of carbonyl compounds or on cycloaddition reactions. scribd.com These fundamental reaction types underpin many of the specific pathways developed for more complex fused systems like pyrrolo[3,4-b]pyridines.
Novel Strategies for Introducing Substituents onto the Pyrrolo[3,4-b]pyridine Skeleton
The functionalization of the pyrrolo[3,4-b]pyridine skeleton is crucial for modulating its chemical and biological properties. Modern synthetic strategies offer precise control over the introduction of a wide array of substituents.
One versatile strategy involves the initial synthesis of a halogenated pyrrolo[3,4-b]pyridine derivative, which can then serve as a handle for further functionalization. A method for the switchable synthesis of halogen-functionalized pyrazolo[3,4-b]pyridines has been developed using reagents like iodine (I₂) or N-bromosuccinimide (NBS). nih.gov The resulting iodinated products are particularly useful, as they can undergo subsequent palladium-catalyzed cross-coupling reactions, such as arylation, alkynylation, and alkenylation, to introduce diverse carbon-based substituents. nih.gov
Multi-component reactions are inherently advantageous for creating substituent diversity, as the final structure is built from several distinct starting materials. For instance, in the three-component synthesis of polysubstituted pyrrolo[3,4-b]pyridines, the substituents are directly incorporated from the chosen β-enamino imide, various aromatic aldehydes, and active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). researchgate.net This approach allows for considerable variation in the substitution pattern of the final product by simply changing the initial reactants. researchgate.net
Catalytic Systems and Reaction Environment Optimizations
The choice of catalyst and reaction conditions is paramount for achieving high efficiency, selectivity, and sustainability in the synthesis of this compound and its derivatives. Both metal-free and metal-catalyzed systems have been successfully employed.
Metal-Free Catalysis in Pyrrolo[3,4-b]pyridine Synthesis
Metal-free catalytic systems are increasingly favored due to their lower cost, reduced toxicity, and simplified purification procedures. Several organocatalytic and base-promoted methods have been developed for pyrrolo[3,4-b]pyridine synthesis.
The asymmetric synthesis of spiro[indoline-3,4-pyrrolo[3,4-b]pyridines] is achieved through an organocatalytic cascade reaction using a quinidine-derived squaramide as the catalyst. nih.govresearchgate.net Similarly, N-heterocyclic carbenes (NHCs) have been employed to catalyze the asymmetric [3 + 3] annulation reaction for preparing chiral pyrazolo[3,4-b]pyridin-6-ones. rsc.org Furthermore, a chemoselective, metal-free cascade reaction for synthesizing pyrrolo[3,4-b]pyridine-2,5,7(6H)-triones has been reported. researchgate.net Simple organic bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), are also effective in promoting the three-component synthesis of functionalized pyrrolo[3,4-b]pyridines. researchgate.net These examples highlight the power of metal-free approaches in constructing the target heterocyclic system with high control and efficiency. nih.govresearchgate.net
Metal-Catalyzed Processes (e.g., Scandium(III) triflate)
Metal catalysts, particularly Lewis acids, play a crucial role in activating substrates and facilitating key bond-forming steps. Scandium(III) triflate (Sc(OTf)₃) is a versatile Lewis acid catalyst known for its effectiveness in a range of organic transformations. organic-chemistry.orgnih.govnih.gov It efficiently catalyzes three-component condensation reactions and the synthesis of N-unprotected ketimines from ketones, transformations that are relevant to the construction of heterocyclic systems. organic-chemistry.orgresearchgate.netlookchem.com Its ability to function as an effective catalyst for nucleophilic additions and condensation reactions makes it a valuable tool for synthesizing complex molecules. nih.govresearchgate.net
In the context of pyrrolo[3,4-b]pyridine synthesis, transition metals are also used to activate specific functional groups. For example, a silver-catalyzed cascade 6-endo-dig cyclization has been developed for the synthesis of pyrazolo[3,4-b]pyridines, where the silver salt activates an alkyne moiety towards nucleophilic attack. nih.gov Palladium catalysts are instrumental in the post-modification of the pyrrolo[3,4-b]pyridine skeleton, enabling Suzuki-Miyaura cross-coupling reactions on halogenated precursors to introduce aryl substituents. nih.gov
| Catalysis Type | Catalyst/Reagent Example | Reaction Type | Reference |
|---|---|---|---|
| Metal-Free (Organocatalysis) | Quinidine-derived squaramide | Asymmetric three-component cascade | nih.govresearchgate.net |
| Metal-Free (Organocatalysis) | N-Heterocyclic Carbene (NHC) | Asymmetric [3 + 3] annulation | rsc.org |
| Metal-Free (Base) | DBU / Triethylamine | Three-component reaction | researchgate.net |
| Metal-Catalyzed | Silver salt (e.g., AgOTf) | 6-endo-dig cyclization | nih.gov |
| Metal-Catalyzed (Lewis Acid) | Scandium(III) triflate | Condensation / Nucleophilic addition | nih.govresearchgate.net |
| Metal-Catalyzed | Palladium complexes | Cross-coupling (e.g., Suzuki) | nih.gov |
Microwave-Assisted Synthesis for Reaction Acceleration
Microwave-assisted organic synthesis has emerged as a powerful and efficient technique for the rapid formation of complex heterocyclic scaffolds, including the this compound core and its derivatives. This methodology leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This, in turn, often results in dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. The application of microwave irradiation can overcome high activation barriers and drive reactions to completion in a fraction of the time, making it an attractive strategy for accelerating the synthesis of this compound and its analogues.
In a specific example, the synthesis of a substituted pyrrolo[3,4-b]pyridin-5-one was accomplished through a sophisticated Ugi-Zhu/cascade/click strategy. mdpi.com The initial steps, leading to the formation of the core heterocyclic system, were effectively conducted using microwave heating. The reaction of 4-formylbenzonitrile with 1,3-benzodioxole-5-methylamine in toluene was carried out in a sealed vessel under microwave irradiation at 90 °C and 150 W for 30 minutes, demonstrating a significant acceleration of this synthetic step. mdpi.com Following this, subsequent transformations were also amenable to microwave heating, showcasing the versatility of this technology in multistep synthetic sequences. mdpi.com
The advantages of microwave-assisted synthesis are particularly evident when compared to traditional heating methods, which often require prolonged reaction times at high temperatures, potentially leading to decomposition of sensitive substrates and the formation of side products. Microwave heating, by contrast, provides a more controlled and efficient energy input, which can be pivotal in achieving high yields of the desired products in a significantly shorter timeframe.
The following interactive data table summarizes the reaction conditions for a key step in the microwave-assisted synthesis of a pyrrolo[3,4-b]pyridin-5-one derivative, illustrating the efficiency of this advanced methodology.
Interactive Data Table: Microwave-Assisted Synthesis of a Pyrrolo[3,4-b]pyridin-5-one Intermediate
| Reactants | Solvent | Catalyst | Temperature | Power | Time | Yield |
| 4-formylbenzonitrile, 1,3-benzodioxole-5-methylamine | Toluene | Ytterbium(III) triflate | 90 °C | 150 W | 30 min | N/A |
Chemical Reactivity and Derivatization of the 6h Pyrrolo 3,4 B Pyridine Scaffold
Electrophilic and Nucleophilic Reactivity of the Pyrrolo[3,4-b]pyridine Ring System
The reactivity of the 6H-pyrrolo[3,4-b]pyridine scaffold towards electrophiles and nucleophiles is a composite of the individual characteristics of the pyridine (B92270) and pyrrole (B145914) rings. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-7 in the this compound system).
In contrast, the pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophilic substitution. The fusion of these two rings creates a system where the preferred sites of reaction are dependent on the nature of the reagent and the reaction conditions. Electrophilic attack is generally expected to occur preferentially on the electron-rich pyrrole ring, while nucleophilic attack will favor the electron-deficient pyridine ring.
Regioselective Functionalization and Substitution Patterns
Achieving regioselective functionalization of the this compound core is crucial for the synthesis of complex molecules with specific biological activities. The inherent reactivity patterns of the fused rings provide a basis for regiocontrol.
For instance, the generation of pyridyne intermediates offers a unique method for the regioselective difunctionalization of the pyridine moiety. Specifically, lithiation of a substituted 3-chloropyridine (B48278) precursor, followed by transmetalation, can lead to a 3,4-pyridyne intermediate. Subsequent regioselective addition of a Grignard reagent at the 4-position, followed by quenching with an electrophile, allows for the introduction of two different substituents at the 3- and 4-positions of the pyridine ring. rsc.orgnih.gov
Directed metalation is another powerful strategy. The choice of the directing group and the metalating agent can control the position of functionalization. While specific examples on the this compound scaffold are not extensively documented in the reviewed literature, the principles of directed ortho-metalation (DoM) on both pyridine and pyrrole rings are well-established and can be extrapolated to this fused system.
Oxidation and Reduction Transformations of Pyrrolo[3,4-b]pyridine Derivatives
The oxidation and reduction of the this compound scaffold can lead to a variety of derivatives with modified electronic and steric properties.
Reduction: The pyridine ring of the this compound system can be selectively reduced. For example, catalytic hydrogenation can be employed to reduce the pyridine ring, leading to the corresponding octahydro-6H-pyrrolo[3,4-b]pyridine. A specific method involves taking dipicolinic acid as a raw material, which undergoes a series of reactions including dehydration, ammonolysis, cyclization, and then pyridine ring hydrogenation to form a precursor to (S, S)-octahydro-6H-pyrrolo[3,4-b]pyridine. google.com This transformation is significant as it converts the planar, aromatic pyridine ring into a saturated, three-dimensional piperidine (B6355638) ring, which can have profound effects on the molecule's biological activity.
Oxidation: While specific examples of the oxidation of the this compound core are not prevalent in the provided search results, general methods for the oxidation of pyridine and pyrrole derivatives can be considered. The nitrogen atom of the pyridine ring can be oxidized to an N-oxide, which can, in turn, modify the reactivity of the ring system, facilitating certain substitution reactions. The pyrrole ring, being electron-rich, is generally more susceptible to oxidation, which can sometimes lead to ring-opening or polymerization if not controlled carefully. The development of selective oxidation methods for the this compound scaffold remains an area for further investigation.
Synthesis of Polyheterocyclic Systems Fused with Pyrrolo[3,4-b]pyridine
The this compound core serves as a valuable building block for the construction of more complex, polyheterocyclic systems. One prominent strategy involves the synthesis of pyrrolo[3,4-b]pyridin-5-ones, which can then be further elaborated.
A powerful approach is the Ugi-Zhu three-component reaction followed by a cascade process to assemble the pyrrolo[3,4-b]pyridin-5-one core. google.com This intermediate, often bearing a nitrile group, can undergo further transformations. For example, the nitrile group can be converted into other heterocyclic rings via click chemistry. google.com Specifically, a [3+2] cycloaddition with sodium azide (B81097) can yield a tetrazole ring, while a reaction with dicyandiamide (B1669379) can be used to synthesize a 2,4-diamino-1,3,5-triazine ring fused to the pyrrolo[3,4-b]pyridin-5-one system. google.com
Another strategy involves the synthesis of pyrazolo[3,4-b]pyridines, which are isomers of the pyrrolo[3,4-b]pyridine system. These can be synthesized through one-pot multi-component reactions and can serve as precursors for further annulation reactions to build more complex fused systems. mdpi.com
C-C and C-N Bond Forming Reactions on the Pyrrolo[3,4-b]pyridine Core
The formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the this compound scaffold is essential for introducing diverse substituents and building molecular complexity. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.
C-N Bond Formation: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. While direct examples on the this compound core are not explicitly detailed in the provided results, the reaction is widely applicable to pyridine and pyrrole halides. wikipedia.orgnih.govchemspider.com For instance, the amination of a chloropyrrolopyrimidine derivative with various amines has been successfully demonstrated using a Pd(OAc)2/BINAP catalytic system. mdpi.com This methodology can be applied to halo-substituted 6H-pyrrolo[3,4-b]pyridines to introduce a wide range of amino groups.
C-C Bond Formation: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide. This reaction is highly effective for the arylation of heterocyclic compounds. The Suzuki coupling has been successfully applied to pyrrole and pyridine derivatives, including those with challenging electronic properties. mdpi.comnih.govorganic-chemistry.orgnih.gov For example, highly active palladium-phosphine catalysts have been developed for the coupling of pyridine and pyrrole boronic acids with various halides. organic-chemistry.org These methods are directly applicable to halo-substituted 6H-pyrrolo[3,4-b]pyridines for the introduction of aryl and other carbon-based substituents.
Below is a table summarizing representative C-C and C-N bond-forming reactions applicable to the this compound scaffold based on methodologies demonstrated on related heterocyclic systems.
| Reaction Name | Reactants | Catalyst System (Example) | Product | Reference |
| Buchwald-Hartwig Amination | Halo-6H-pyrrolo[3,4-b]pyridine, Amine | Pd(OAc)₂, BINAP | Amino-6H-pyrrolo[3,4-b]pyridine | mdpi.com |
| Suzuki-Miyaura Coupling | Halo-6H-pyrrolo[3,4-b]pyridine, Boronic Acid/Ester | Pd(dppf)Cl₂ | Aryl-6H-pyrrolo[3,4-b]pyridine | mdpi.com |
Advanced Spectroscopic and Structural Characterization of 6h Pyrrolo 3,4 B Pyridine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone in the structural analysis of 6H-pyrrolo[3,4-b]pyridine derivatives, offering detailed information about the chemical environment of individual protons and carbon atoms.
¹H and ¹³C NMR spectra provide fundamental information regarding the structure of pyrrolo[3,4-b]pyridine derivatives. For instance, in a series of synthesized pyrazolo[3,4-b]pyridines, the proton NMR spectra of certain derivatives displayed singlets for the methyl group at position-4 of the pyrazolo[3,4-b]pyridine ring at approximately δ 2.46 ppm. Another characteristic signal is a singlet around δ 7.5 ppm, which corresponds to a single proton. researchgate.net
In the case of more complex derivatives, such as 5-Pregnen-20-oxo[3,4-b]pyridine, the ¹H NMR spectrum shows a complex pattern of signals. Key resonances include a singlet for a methyl group at δ 0.67 ppm and another at δ 2.13 ppm. The aromatic protons of the pyridine (B92270) ring appear as doublets and doublets of doublets between δ 7.08 and 8.37 ppm. amazonaws.com The ¹³C NMR spectrum for this compound shows a wide range of signals, with the carbonyl carbon of the pregnenone moiety appearing at δ 209.3 ppm and the carbons of the pyridine ring resonating between δ 121.3 and 154.6 ppm. amazonaws.com
A representative ¹H NMR spectrum of a 1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine showed two distinct singlets at δ 2.44 and 2.82 ppm, corresponding to the methyl groups at positions 4 and 6, respectively. A sharp singlet at δ 7.03 ppm was assigned to the H-5 proton of the pyrazolo[3,4-b]pyridine nucleus. researchgate.net
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 5-Pregnen-20-oxo[3,4-b]pyridine | 0.67 (s, 3H), 0.97 (s, 3H), 1.24-2.04 (m, 13H), 2.13 (s, 3H), 2.20-2.61 (m, 4H), 2.97-3.04 (m, 1H), 6.13-6.17 (m, 1H), 7.08 (dd, J = 7.9, 4.7 Hz, 1H), 7.78 (dd, J = 7.9, 1.4 Hz, 1H), 8.37 (d, J = 4.7 Hz, 1H) | 13.2, 18.4, 21.2, 22.7, 23.0, 23.6, 28.8, 31.4, 32.4, 34.0, 35.5, 38.7, 43.9, 48.8, 56.5, 63.5, 121.3, 121.9, 132.4, 139.4, 145.9, 147.4, 154.6, 209.3 | amazonaws.com |
| 1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine | 2.44 (s, 3H, 4-CH₃), 2.82 (s, 3H, 6-CH₃), 7.03 (s, 1H, H-5), 7.48-7.54 (m, aryl protons) | Not explicitly provided | researchgate.net |
For complex structures, one-dimensional NMR spectra can be challenging to interpret fully. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals. These techniques reveal correlations between nuclei, allowing for the establishment of the complete connectivity of the molecule. For many heterocyclic compounds, including derivatives of pyrrolopyridines, these 2D NMR experiments are crucial for confirming the proposed structures.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight of this compound derivatives and confirming their elemental composition through high-resolution mass spectrometry (HRMS). For example, the mass spectrum of a synthesized 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine was used to determine its structure. tandfonline.com
In studies of pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines, mass spectrometry revealed that the fragmentation is often initiated by the elimination of a carbon monoxide molecule (m/z 28). This is followed by the loss of other fragments, such as halogens or halogen acids, and in some cases, a proton. The successive loss of hydrogen cyanide (HCN, m/z 27) molecules is also a common fragmentation pathway. asianpubs.org For a series of 1H-pyrrolo[2,3-b]pyridine derivatives, HRMS was used to confirm the elemental composition of the synthesized compounds. For instance, for a compound with the formula C₁₅H₁₁N₂OF₃Cl, the calculated m/z for [M+H]⁺ was 327.0507, and the found value was 327.0513, confirming the molecular formula. rsc.org
| Compound Class | Key Fragmentation Patterns | Reference |
|---|---|---|
| Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines | Initial loss of CO (m/z 28), followed by loss of halogen/halogen acid and successive loss of HCN (m/z 27) | asianpubs.org |
| 1H-pyrrolo[2,3-b]pyridine derivatives | HRMS used for exact mass measurement to confirm elemental composition | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound derivatives by detecting the vibrations of chemical bonds. In a study of pyrazolo[3,4-b]pyridine derivatives, the IR spectrum of one compound showed absorption bands at ν 3577, 3565, 3414, and 3296 cm⁻¹, which were attributed to the NH₂ and NH groups. japsonline.com For pazufloxacin (B1662166) mesylate, which contains a pyrrolo[3,4-b]pyridine moiety, the IR spectrum showed bands for C=O stretching vibrations between 1690–1699 cm⁻¹. Aliphatic C-H stretching vibrations were observed in the 2800–3000 cm⁻¹ region, while aromatic C-H stretching vibrations appeared at 3050–3057 cm⁻¹. A band at 1039 cm⁻¹ was assigned to the C-F bond stretching vibration. mdpi.com
| Compound/Functional Group | IR Absorption Bands (cm⁻¹) | Reference |
|---|---|---|
| Pyrazolo[3,4-b]pyridine derivative (NH₂ and NH groups) | 3577, 3565, 3414, 3296 | japsonline.com |
| Pazufloxacin mesylate (C=O) | 1690–1699 | mdpi.com |
| Pazufloxacin mesylate (aliphatic C-H) | 2800–3000 | mdpi.com |
| Pazufloxacin mesylate (aromatic C-H) | 3050–3057 | mdpi.com |
| Pazufloxacin mesylate (C-F) | 1039 | mdpi.com |
Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry Determination
Single crystal X-ray diffraction is the most definitive method for determining the absolute three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. For the compound 6,6'-(Pyridine-2,6-di-yl)bis-(pyrrolo-[3,4-b]pyridine-5,7-dione), single crystal X-ray diffraction revealed a crystallographically imposed twofold rotational symmetry. nih.gov The crystal structure was found to be stabilized by π-π stacking of inversion-related pyrrolo-[3,4-b]pyridine rings, with a centroid-centroid distance of 3.6960 (8) Å between the stacked pyridine rings. nih.gov The dihedral angle between the central pyridine ring and the pyrrolo-pyridine side rings was determined to be 77.86 (2)°. nih.gov In another study, the molecular and crystal structures of pazufloxacin mesylate salts, containing the pyrrolo[3,4-b]pyridine core, were investigated by means of single-crystal X-ray diffraction. mdpi.com
| Compound | Key Crystallographic Findings | Reference |
|---|---|---|
| 6,6'-(Pyridine-2,6-di-yl)bis-(pyrrolo-[3,4-b]pyridine-5,7-dione) | Twofold rotational symmetry; π-π stacking with a centroid-centroid distance of 3.6960 (8) Å; dihedral angle of 77.86 (2)° between central pyridine and pyrrolo-pyridine rings. | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For pyridine, the UV-Vis spectrum shows an absorption maximum at 254 nm, with two other peaks at 250 and 262 nm. These peaks are attributed to π-π* and n-π* electronic transitions within the heterocyclic compound. researchgate.net In a study on pyridine adsorption on solid acid catalysts, it was found that the electronic properties of pyridine change significantly upon interaction with acid sites, leading to characteristic absorption bands in the UV-Vis region. uu.nl
| Compound/System | Absorption Maxima (λmax, nm) | Electronic Transitions | Reference |
|---|---|---|---|
| Pyridine | 250, 254, 262 | π-π* and n-π* | researchgate.net |
Fluorescence Spectroscopy for Photophysical Property Investigation
Fluorescence spectroscopy is a critical analytical tool for elucidating the photophysical properties of heterocyclic compounds, including derivatives of this compound. This technique provides detailed insights into the electronic structure, excited-state dynamics, and environmental sensitivity of these molecules. Investigations into this class of compounds, particularly pyrrolo[3,4-b]pyridin-5-ones, reveal interesting fluorescence behaviors that are highly dependent on their molecular structure and surrounding medium.
Detailed research has been conducted on conjugates of pyrrolo[3,4-b]pyridin-5-one, where the core heterocycle is combined with other chromophores like BODIPY (boron-dipyrromethene). In such systems, dual emission is often observed, with distinct fluorescence signals originating from each molecular component. For a series of meso-phenyl BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates studied in dimethyl sulfoxide (B87167) (DMSO), the pyrrolo[3,4-b]pyridin-5-one moiety consistently exhibited an emission band in the blue region of the spectrum, specifically between 438 and 450 nm. nih.gov The characteristic emission of the meso-phenyl BODIPY core in these same molecules appears at longer wavelengths, typically between 528 and 531 nm. nih.gov
The substituent attached to the pyrrolo[3,4-b]pyridin-5-one core has a discernible influence on its optical properties. nih.gov For instance, the presence of an aliphatic chain was found to cause a decrease in the molar absorptivity coefficient of one such conjugate. nih.gov Furthermore, the fluorescence intensity of these compounds can be highly sensitive to the microenvironment. Studies on BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates have shown a linear relationship between increasing solvent viscosity and fluorescence intensity, a characteristic feature of fluorescent molecular rotors. nih.gov
Key photophysical parameters used to characterize these compounds include the Stokes shift and fluorescence quantum yield (Φf). The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, provides information about the change in geometry and electronic distribution between the ground and excited states. researchgate.net While comprehensive data for the parent this compound is limited, studies on the isomeric 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT) have revealed a large Stokes shift, indicating significant structural rearrangement upon electronic excitation. nih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also highly structure-dependent. The HPPT isomer was noted to have a relatively low fluorescence quantum yield. nih.gov In contrast, other related heterocyclic systems, such as certain pyrrolo[3,2-b]pyrrole (B15495793) derivatives, have been engineered to exhibit very high fluorescence quantum yields, with values reaching up to 0.90. rsc.org These findings underscore the potential for tuning the photophysical properties of pyrrolopyridine scaffolds through targeted chemical modifications.
The table below summarizes the photophysical data for a series of meso-phenyl BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates, illustrating the dual-emission properties.
Table 1: Photophysical Properties of meso-phenyl BODIPY-pyrrolo[3,4-b]pyridin-5-one Conjugates in DMSO
| Compound | Emission Maxima (λem) of Pyrrolo[3,4-b]pyridin-5-one Core (nm) | Emission Maxima (λem) of BODIPY Core (nm) |
| 11a | 442 | 528 |
| 11b | 443 | 529 |
| 11c | 442 | 529 |
| 11d | 450 | 531 |
| 11e | 438 | 529 |
Data sourced from Flores-Reyes, et al., 2024. nih.gov
Computational Chemistry and in Silico Studies of 6h Pyrrolo 3,4 B Pyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For the 6H-pyrrolo[3,4-b]pyridine scaffold, these calculations help in elucidating its reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations for pyridine (B92270) and pyrrole (B145914) derivatives have provided valuable insights that can be extrapolated to the this compound system. These studies typically involve the optimization of the molecular geometry to find the most stable conformation and the subsequent calculation of electronic properties. ajchem-a.com
The electronic properties of derivatives of the closely related pyrrolo[2,3-b]pyridine have been investigated using DFT at the B3LYP/6-31G* level of theory. ajchem-a.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. For instance, in many pyrrolopyridine derivatives, the HOMO is often distributed over the pyrrole ring, indicating its electron-donating nature. Conversely, the LUMO is typically located on the pyridine ring, suggesting its capacity to accept electrons. This separation of frontier orbitals is a key determinant of the molecule's charge transfer characteristics and reactivity.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A smaller gap implies higher reactivity and lower stability. DFT calculations provide a quantitative measure of this gap, which is instrumental in predicting the chemical behavior of this compound derivatives.
Table 1: Representative Frontier Orbital Energies for a Pyrrolopyridine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.75 |
| HOMO-LUMO Gap | 4.50 |
Note: The data presented is illustrative and based on calculations for related pyrrolopyridine structures.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules. researchgate.net This method is employed to calculate vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in geometry. These calculations are essential for interpreting UV-Vis absorption spectra.
For heterocyclic systems like pyridine, TD-DFT calculations have been used to assign absorption bands to specific electronic transitions, such as n→π* and π→π* transitions. acs.org In the case of this compound, TD-DFT can predict the energies and oscillator strengths of its electronic transitions. This information helps in understanding the photophysical properties of the molecule and its derivatives. The performance of various DFT functionals, such as B3LYP, CAM-B3LYP, and ωB97XD, has been assessed for their accuracy in predicting excited-state properties of pyridine-containing oligomers, providing guidance on the appropriate level of theory for such studies. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or nucleic acid.
Molecular docking simulations have been successfully applied to various derivatives of the pyrrolopyridine scaffold to predict their binding conformations within the active sites of different enzymes. For instance, derivatives of pyrrolo[3,4-b]pyridine have been docked into the active site of DNA duplexes to understand their antibacterial activity. researchgate.net These simulations can reveal the most energetically favorable binding pose of the ligand, providing a three-dimensional model of the ligand-target complex.
In a study on pyrrolo[2,3-b]pyridine derivatives as V600E-BRAF kinase inhibitors, molecular docking was used to elucidate the binding mode in the enzyme's active site. ajchem-a.com The simulations showed that the ligands could adopt conformations that allow for key interactions with amino acid residues, explaining their inhibitory activity. The accuracy of these predictions is crucial for the rational design of more potent and selective inhibitors.
A critical aspect of molecular docking is the detailed analysis of the intermolecular interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For derivatives of the related 1H-pyrazolo[3,4-b]pyridine, docking studies have revealed the importance of hydrogen bond interactions with key residues in the target protein's active site. nih.gov For example, the nitrogen atoms in the pyridine and pyrrole rings can act as hydrogen bond acceptors, while N-H groups can act as hydrogen bond donors. Aromatic rings in the structure can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
In a study of pyrrolo[2,3-b]pyridine derivatives targeting the V600E-BRAF kinase, specific interactions were identified, including hydrogen bonds with residues such as GLN530 and CYS532, and π-π interactions with TRP531 and PHE583. ajchem-a.com These detailed interaction profiles are invaluable for understanding the molecular basis of ligand binding and for guiding lead optimization.
Table 2: Predicted Intermolecular Interactions for a Pyrrolo[3,4-b]pyridine Derivative with a DNA Duplex Target
| Interaction Type | Interacting Residues/Bases | Binding Energy Contribution (kcal/mol) |
| Hydrogen Bonding | DA5, DA6 | -7.5 |
| Hydrophobic Interactions | DC1, DG2 | - |
Note: The data is based on a docking study of a functionalized pyrrolo[3,4-b]pyridine derivative with a DNA dodecamer (PDB ID: 1BNA) and is illustrative of the types of interactions analyzed. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models are developed by correlating molecular descriptors (numerical representations of chemical information) with experimentally determined biological activities. These models can then be used to predict the activity of new, untested compounds. For heterocyclic compounds, QSAR studies are frequently employed to guide the synthesis of analogs with improved potency. While specific QSAR studies on this compound are not extensively documented in the provided search results, the methodology has been applied to related pyridine and pyrrolopyrimidine derivatives. nih.gov
A typical QSAR study involves the following steps:
Data Set Preparation: A series of compounds with known biological activities is selected.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates a subset of descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For a series of this compound derivatives, relevant descriptors might include steric parameters (e.g., molar refractivity), electronic parameters (e.g., partial charges), and hydrophobic parameters (e.g., logP). A resulting QSAR equation would take a general form like:
Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...
Such models can provide valuable insights into the structural features that are important for the desired biological activity, thereby facilitating the design of new compounds with enhanced efficacy.
Ligand-Based and Structure-Based Pharmacophore Model Development
Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. These models can be developed through two primary approaches: ligand-based, which relies on the structures of known active compounds, and structure-based, which utilizes the 3D structure of the biological target itself. mdpi.compreprints.orgmdpi.com Both methodologies have been applied to elucidate the therapeutic potential of pyrrolopyridine derivatives.
Ligand-Based Pharmacophore Modeling
Ligand-based models are generated by superimposing a set of active molecules and extracting the common chemical features that are essential for their biological activity. This approach is particularly useful when the three-dimensional structure of the target protein is unknown.
A notable application of this method was in the study of a series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones investigated for their anticancer properties. nih.gov Based on the results from in vitro studies and molecular docking simulations against the αβ-tubulin protein, a ligand-based pharmacophore model was proposed. nih.gov The in silico analysis concluded that hydrophobic sites are a critical requirement for these compounds to bind effectively to the αβ-tubulin target. nih.gov The interpretation of docking results led to the development of a pharmacophore model aimed at identifying new potential polyheterocyclic candidates with stronger binding affinity for αβ-tubulin. nih.gov
The general features of such models often include:
Hydrogen Bond Donors (HBD)
Hydrogen Bond Acceptors (HBA)
Hydrophobic Regions (H)
Aromatic Rings (AR)
In a study on related pyrrole-indoline-2-one derivatives as Aurora kinase inhibitors, a five-featured pharmacophore model, ADHRR.2, was identified as the most efficient. ijrpr.com This model's high predictive power was confirmed by strong statistical metrics. ijrpr.com
| Model Feature | Description |
| Hydrogen Bond Acceptor (A) | A chemical group capable of accepting a hydrogen bond from the receptor. |
| Hydrogen Bond Donor (D) | A group that can donate a hydrogen atom to form a hydrogen bond. |
| Hydrophobic Group (H) | A non-polar group that interacts with hydrophobic pockets in the receptor. |
| Aromatic Ring (R) | A planar, cyclic, conjugated ring system that can engage in π-π stacking. |
This interactive table summarizes the common features of a pharmacophore model developed for pyrrole-indoline-2-one derivatives, which are structurally related to this compound.
Structure-Based Pharmacophore Modeling
When the crystal structure of the target protein is available, a structure-based pharmacophore model can be generated directly from the ligand-binding site. This method provides a more precise map of the key interaction points within the active site. The process involves identifying crucial interactions—such as hydrogen bonds, hydrophobic contacts, and aromatic stacking—between the protein and a bound ligand. mdpi.com
While specific structure-based models for the this compound core are not extensively detailed in the provided literature, studies on analogous structures like pyrazolo[3,4-b]pyridines and other pyrrolopyrimidines highlight this approach. For instance, docking experiments with pyrazolo[3,4-b]pyridines against Aurora-A kinase revealed interaction modes similar to known inhibitors, which is a prerequisite for building a reliable structure-based model. nih.gov Similarly, pharmacophore models for pyrrolopyrimidine-based compounds have been generated from their binding conformations within the ATP-binding site of kinases like RSK2, allowing for the identification of common structural requirements for inhibition. nih.gov
The development of these models often involves the following steps:
Receptor-Ligand Complex Analysis : Studying the X-ray crystal structure of the target protein bound to a ligand.
Feature Identification : Mapping the key interaction points, such as hydrogen bonds with specific amino acid residues (e.g., Leu905), hydrophobic interactions, and aromatic contacts. mdpi.compreprints.org
Model Generation : Creating a 3D model that includes these features, often supplemented with exclusion volumes to define the steric boundaries of the binding pocket. mdpi.compreprints.org
Model Validation : Testing the model's ability to distinguish known active compounds from inactive ones, often using metrics like the enrichment factor (E) and goodness of hit score (GH). mdpi.com
These computational models serve as powerful filters in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features, thereby accelerating the discovery of new drug candidates based on the this compound scaffold. mdpi.comijrpr.com
Biological Activity and Mechanistic Insights of 6h Pyrrolo 3,4 B Pyridine Derivatives
Exploration of the Broad Biological Activity Spectrum of Pyrrolo[3,4-b]pyridine Derivatives
Derivatives of the pyrrolopyridine scaffold exhibit a wide array of pharmacological properties, including antidiabetic, antimycobacterial, antiviral, and antitumor activities. nih.govresearchgate.net Much of the detailed research has been conducted on various isomers of the pyrrolopyridine ring system. For instance, derivatives of pyrrolo[3,4-c]pyridine have been investigated for their analgesic, sedative, and antidiabetic effects. nih.govscispace.com The pyrrolo[3,2-c]pyridine scaffold is found in compounds developed as promising anticancer and anti-arthritic agents due to their kinase inhibitory effects. nih.gov
Specifically for the pyrrolo[3,4-b]pyridine core, research has highlighted its potential in antibacterial and anticancer applications. A series of polysubstituted pyrrolo[3,4-b]pyridine derivatives demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacterial strains. researchgate.net In the realm of oncology, pyrrolo[3,4-b]pyridin-5-one derivatives, which are aza-analogues of the isoindolin-1-one (B1195906) core, have been synthesized and studied for their potential in breast cancer therapy. mdpi.com Target analysis suggests that the pyrrolo[3,4-b]pyridin-5-one structure could interact with a significant number of proteins implicated in cancer-related pathways. mdpi.com
The diverse biological activities associated with the broader family of pyrrolopyridines underscore the therapeutic potential of the 6H-pyrrolo[3,4-b]pyridine scaffold as a privileged structure in medicinal chemistry. nih.govresearchgate.net
Enzyme and Receptor Interaction Profiling and Inhibition Mechanisms
The therapeutic effects of pyrrolo[3,4-b]pyridine derivatives and its isomers are often rooted in their ability to selectively inhibit key enzymes or modulate receptor activity. The following sections detail the inhibitory mechanisms against several important biological targets.
Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for type 2 diabetes. digitellinc.com While extensive research has been conducted on DPP-4 inhibitors, the literature specifically detailing the activity of this compound derivatives is limited. However, studies on related heterocyclic systems provide insight into the potential of nitrogen-containing bicyclic scaffolds as DPP-4 inhibitors. For example, various fused pyrazolopyrimidine derivatives have been designed and evaluated as new DPP-4 inhibitors, with some compounds exhibiting potent inhibition with IC50 values as low as 21.4 nM. rjsocmed.comresearchgate.net These studies highlight the importance of the bicyclic core structure in binding to the DPP-4 active site, suggesting that the pyrrolo[3,4-b]pyridine scaffold could be a viable candidate for designing novel inhibitors in this class. rjsocmed.comresearchgate.net
Kinase inhibition is a critical mechanism for anticancer therapies, and various pyrrolopyridine isomers have been identified as potent kinase inhibitors.
FMS Kinase Inhibition: Research has specifically highlighted derivatives of the pyrrolo[3,2-c]pyridine isomer as potent and selective inhibitors of FMS kinase (also known as colony-stimulating factor-1 receptor, CSF-1R). nih.govdoaj.org FMS kinase over-expression is linked to inflammatory disorders and certain cancers. nih.gov One study identified compound 1r , a pyrrolo[3,2-c]pyridine derivative, as a particularly potent FMS kinase inhibitor with an IC50 value of 30 nM. nih.govtandfonline.com This compound was found to be over three times more potent than the lead compound, KIST101029. tandfonline.com Compound 1r also demonstrated selectivity for FMS kinase when tested against a panel of 40 other kinases. nih.govtandfonline.com Furthermore, it showed strong antiproliferative activity against a range of ovarian, prostate, and breast cancer cell lines. nih.govtandfonline.com
| Compound | Target Kinase | IC50 (nM) | Reference |
| 1r | FMS | 30 | nih.gov, tandfonline.com |
| 1e | FMS | 60 | nih.gov |
| KIST101029 (Lead Compound) | FMS | 96 | nih.gov, tandfonline.com |
General Kinase Inhibition: Other isomers also show significant kinase inhibitory activity. Derivatives of pyrrolo[3,4-c]pyridine have been developed as inhibitors of Spleen tyrosine kinase (SYK) and Fms-like tyrosine kinase 3 (FLT3). nih.gov Additionally, 1H-pyrrolo[2,3-b]pyridine derivatives have been reported as potent inhibitors against fibroblast growth factor receptors (FGFRs), which are implicated in various tumors. rsc.org
While direct studies on this compound derivatives as inhibitors of phosphodiesterase (PDE) or monoamine oxidase B (MAO-B) are not prominent, research on analogous structures suggests potential.
Phosphodiesterase (PDE) Inhibition: PDE5 inhibitors are commonly used for treating erectile dysfunction. mdpi.com The development of novel PDE inhibitors often involves pyridine-based scaffolds. Research into multifunctional isosteric pyridine (B92270) analogs has been conducted to identify potential PDE5 inhibitory activity, indicating that the pyridine moiety is a key structural feature for this class of inhibitors. mdpi.com
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B inhibitors are important in the treatment of neurodegenerative conditions like Parkinson's disease. nih.govmdpi.com Potent and selective MAO-B inhibition has been achieved with scaffolds related to pyrrolopyridines. For instance, a series of 1H-pyrrolo[3,2-c]quinoline compounds, which feature a larger ring system but share the fused pyrrole-pyridine concept, yielded a derivative (PZ-1922) with potent MAO-B inhibitory activity. nih.gov Other research has identified pyridazinobenzylpiperidine derivatives as potent, reversible, and selective MAO-B inhibitors. nih.gov
Aldose reductase (AR) is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy to prevent complications of diabetes, such as neuropathy and cataracts. nih.govnih.gov Research into AR inhibitors has explored the pyrrolo[3,4-c]pyridine scaffold. A series of 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives were synthesized and shown to be effective AR inhibitors in vitro. nih.gov The studies revealed that a carboxylic acid group at an appropriate distance from the pyrrolopyridine core was crucial for activity. nih.gov
| Compound | Scaffold | Target Enzyme | Activity/Note | Reference |
| 7a | 6-methylpyrrolo[3,4-c]pyridine-1,3-dione | Aldose Reductase | Acetic acid derivative, potent inhibitor | nih.gov |
| 7b | 6-methylpyrrolo[3,4-c]pyridine-1,3-dione | Aldose Reductase | Acetic acid derivative, potent inhibitor | nih.gov |
| 7c | 6-methylpyrrolo[3,4-c]pyridine-1,3-dione | Aldose Reductase | 4-trifluoromethyl-benzylamide derivative, most potent among amide analogs | nih.gov |
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway and is overexpressed in many types of cancer, making it an attractive therapeutic target. nih.govmdpi.com While specific studies on this compound derivatives as NAMPT inhibitors are not detailed in the provided results, the broader class of "exposed-pyridine" compounds has been a focus of NAMPT inhibitor programs. researchgate.net The development of potent NAMPT inhibitors like FK866 has spurred efforts to create prodrugs and other strategies to improve their therapeutic window due to dose-limiting toxicities observed in clinical trials. mdpi.com Research into dual-target inhibitors has also emerged, such as KPT-9274, which inhibits both NAMPT and p21-associated kinase 4 (PAK4). mdpi.com This indicates that pyridine-containing scaffolds are a key area of investigation for developing novel anticancer agents targeting NAMPT. researchgate.netmdpi.com
Studies on Cellular Signaling Pathway Modulation by Pyrrolo[3,4-b]pyridine Compounds
Derivatives of the pyrrolopyridine scaffold have been identified as modulators of various cellular signaling pathways, primarily through the inhibition of key enzymes like kinases. nih.gov Phosphoinositide 3-kinases (PI3Ks), a family of intracellular lipid signaling enzymes, are crucial in controlling vital cellular processes such as growth, proliferation, and survival. nih.gov The inhibition of PI3Ks is a recognized strategy in anticancer therapy. nih.gov Research into 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione derivatives has explored their potential as PI3K inhibitors. nih.gov
In the context of cancer, particularly breast cancer, molecular docking studies have been employed to investigate the therapeutic potential of pyrrolo[3,4-b]pyridin-5-one derivatives. mdpi.com These computational analyses identified potential interactions with a significant number of proteins implicated in cancer-related signaling pathways. mdpi.com Potential targets include Serine/Threonine-protein kinase AKT (AKT1), Cyclin-dependent kinases (CDK2/cyclin A, CDK2/cyclin E, CDK4), and various MAP kinases (p38α, MAPK8, MAPK3), which are all critical components of cell cycle and proliferation signaling. mdpi.com Additionally, membrane proteins such as the Serotonin 6 receptor (5-HT6), Metabotropic glutamate (B1630785) receptor 2 (mGluR2), and Ghrelin receptor (ghrelinR) were identified as potential targets, suggesting a broad spectrum of possible signaling pathway modulations. mdpi.com
Furthermore, abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is known to play a significant role in various tumors. rsc.orgrsc.org This has made targeting FGFRs an attractive strategy for cancer therapy. rsc.orgrsc.org Studies on 1H-pyrrolo[2,3-b]pyridine derivatives have led to the identification of potent inhibitors of FGFR1, 2, and 3. rsc.orgrsc.org One such derivative, compound 4h , was found to inhibit the proliferation of breast cancer cells and induce apoptosis, indicating its interference with the FGFR-mediated signaling that governs cell survival and growth. rsc.orgrsc.org
Structure-Activity Relationship (SAR) Analysis for Biological Efficacy and Selectivity
The biological efficacy and selectivity of pyrrolo[3,4-b]pyridine derivatives are heavily influenced by their structural characteristics. Structure-Activity Relationship (SAR) studies have been instrumental in optimizing these compounds for various therapeutic targets, from metabolic disorders to infectious diseases. For instance, a systematic SAR study on pyrrolo[3,4-b]pyridin-7(6H)-one derivatives identified them as novel antagonists for the Melanin Concentrating Hormone Receptor 1 (MCH-R1), a target for anti-obesity agents. nih.gov
Investigations into pyrrolo[3,4-c]pyridine derivatives revealed that their potency often depends on the nature of substituents at different positions of the core structure. nih.gov The strategic placement of functional groups can enhance activity, improve metabolic stability, and fine-tune selectivity for the intended biological target. nih.gov
The nature and position of substituents on the pyrrolopyridine ring system are critical determinants of biological potency.
In the development of MCH-R1 antagonists, a systematic SAR study explored the effects of aryl-, benzyl-, and arylthio-substituents at the 2-position of the pyrrolo[3,4-b]pyridin-7(6H)-one core. nih.gov This led to the discovery that a 2-[(4-fluorophenyl)thio] substituent resulted in a highly potent MCH-R1 antagonist. nih.gov
For derivatives of pyrrolo[3,4-c]pyridine, studies have shown that potency is dependent on the R2 substituent, with activity increasing for ethyl and propyl chains compared to a methyl group or no substituent. nih.gov However, larger substituents like phenyl or cyclopentyl led to a significant loss of potency. nih.gov In another series, a phenoxy substituent at the 4-position was found to significantly influence the activity of 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, with a substituent in the para position of the phenyl ring further increasing activity. nih.gov
In the context of FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, the introduction of methoxy (B1213986) groups at the 3- and 5-positions of a phenyl ring substituent significantly improved potency against FGFR1 and cellular activity. rsc.orgrsc.org Conversely, incorporating a trifluoromethyl or benzyloxy group at the 4-position of the same phenyl ring led to a decline in both FGFR1 and cellular activities. rsc.org The presence of a hydroxyl group was also found to decrease potency, possibly due to steric hindrance with nearby amino acid residues in the target protein. rsc.org
| Compound Series | Position of Substitution | Favorable Substituents | Unfavorable Substituents | Effect on Biological Activity |
| Pyrrolo[3,4-b]pyridin-7(6H)-ones | 2-position | 2-[(4-fluorophenyl)thio] | - | Potent MCH-R1 antagonism nih.gov |
| Pyrrolo[3,4-c]pyridines | R2 position | Ethyl, Propyl | Phenyl, Cyclopentyl | Increased potency nih.gov |
| 6-Methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | 4-position | Phenoxy (with para-substituent) | - | Increased insulin (B600854) sensitivity nih.gov |
| 1H-Pyrrolo[2,3-b]pyridines (FGFR Inhibitors) | 3- and 5-positions of phenyl ring | Methoxy | - | Improved FGFR1 potency and cellular activity rsc.orgrsc.org |
| 1H-Pyrrolo[2,3-b]pyridines (FGFR Inhibitors) | 4-position of phenyl ring | - | Trifluoromethyl, Benzyloxy | Decreased FGFR1 potency and cellular activity rsc.org |
In Vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines
Pyrrolopyridine derivatives have demonstrated significant cytotoxic and antiproliferative activities against various human cancer cell lines. A series of synthesized pyrrolo[3,4-b]pyridin-5-ones were evaluated in vitro against MDA-MB-231 and MCF-7 breast cancer cell lines, with one compound exhibiting a potent cytotoxic effect at a concentration of 6.25 μM. mdpi.com
In another study, spiro-pyridine derivatives were tested against hepatocellular carcinoma (HepG-2) and colon cancer (Caco-2) cell lines. nih.gov These compounds exhibited moderate to promising potency, with IC50 values ranging from 8.42 to 78.17 μM against HepG-2 and 7.83 to 84.43 μM against Caco-2. nih.gov Specifically, certain 1'H-spiro-indoline-3,4'-pyridine derivatives showed remarkably high activity against both cell lines. nih.gov
The antitumor activity of a 3,5-bis(4-fluorobenzylidene)-1-(1,1,3,3-tetramethyl-1,2-dihydropyrrolo[3,4-c]pyridin-6-yl)piperidin-4-on N-oxide was assessed against ovarian and breast cancer cell lines. nih.gov This compound exhibited moderate cytotoxicity against the ovarian cancer cells while showing limited toxicity toward breast cancer cells. nih.gov
| Compound Series | Cancer Cell Line | Activity (IC50 / Effect) |
| Pyrrolo[3,4-b]pyridin-5-ones | MCF-7, MDA-MB-231 | Potent cytotoxic effect at 6.25 μM mdpi.com |
| Spiro-pyridine derivatives | HepG-2 | IC50: 8.42 - 78.17 μM nih.gov |
| Spiro-pyridine derivatives | Caco-2 | IC50: 7.83 - 84.43 μM nih.gov |
| Pyrrolo[3,4-c]pyridine N-oxide derivative | Ovarian Cancer Cells | Moderate cytotoxicity nih.gov |
| Pyrrolo[3,4-c]pyridine N-oxide derivative | Breast Cancer Cells | Limited toxicity nih.gov |
Antimicrobial Spectrum of Activity
Derivatives of the pyrrolopyridine scaffold have been identified as a novel class of highly potent antibacterial agents. researchgate.netnih.gov A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified through a high-throughput screening program, with the most active molecule demonstrating a Minimum Inhibitory Concentration (MIC) value of 3.35 µg/mL against Escherichia coli. nih.gov
In another study, polysubstituted pyrrolo[3,4-b]pyridine derivatives were tested against a panel of Gram-positive (S. pneumoniae, E. faecalis) and Gram-negative (E. coli, S. typhimurium, P. aeruginosa) bacterial strains. researchgate.net Most of the tested compounds showed moderate to good antibacterial activity. researchgate.net Notably, two pyrrolo[3,4-b]pyridine derivatives were the most potent, displaying bactericidal activities against the E. coli strain with MIC values of 62.5 μg/mL and 125.0 μg/mL, respectively. researchgate.net
Further research on pyrazolo[3,4-b]pyridine derivatives showed moderate antibacterial activities against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. japsonline.com One derivative, 6-Hexylamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, exhibited antibacterial activity against Gram-negative bacteria that was comparable to reference drugs. researchgate.net
| Compound Series | Bacterial Strain | Activity (MIC / Inhibition Zone) |
| 5-Oxo-4H-pyrrolo[3,2-b]pyridines | E. coli | MIC: 3.35 µg/mL nih.gov |
| Pyrrolo[3,4-b]pyridines | E. coli | MIC: 62.5 µg/mL and 125.0 µg/mL researchgate.net |
| Pyrazolo[3,4-b]pyridines | B. subtilis | Moderate activity (IZ: 12-14 mm) japsonline.com |
| Pyrazolo[3,4-b]pyridines | E. coli | Moderate activity (IZ: 12-16 mm) japsonline.com |
| 6-Hexylamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | Gram-negative bacteria | Activity comparable to reference drugs researchgate.net |
Pyrrolopyridine derivatives have also demonstrated notable antifungal properties. nih.gov A series of pyrazolo[3,4-b]pyridines were tested for antifungal activity against two clinically important fungi, Candida albicans and Cryptococcus neoformans. nih.gov The study found that the activity was influenced by the substituents on the core structure. nih.gov For instance, within a series bearing a methyl group at the C-3 position, the compound without a substituent on the p'-phenyl ring showed the best activity against both fungi. nih.gov Similarly, in a series with a tert-butyl group at C-3, the non-substituted p'-phenyl compound was the most active. nih.gov
Additionally, Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione were evaluated for their antimicrobial activity. nih.govmdpi.com One of the compounds was found to reduce the growth of Candida albicans in a statistically significant manner. nih.govmdpi.com The compound 6-Hexylamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile also showed antifungal activity comparable to reference standards. researchgate.net
| Compound Series | Fungal Strain | Observed Activity |
| Pyrazolo[3,4-b]pyridines | Candida albicans | Good activity, especially with non-substituted p'-phenyl ring nih.gov |
| Pyrazolo[3,4-b]pyridines | Cryptococcus neoformans | Good activity, especially with non-substituted p'-phenyl ring nih.gov |
| Pyrrolo[3,4-c]pyridine-1,3-dione (Mannich base) | Candida albicans | Statistically significant growth reduction nih.govmdpi.com |
| 6-Hexylamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | Not specified | Activity comparable to reference drugs researchgate.net |
Antitubercular Activity Research
Research into the antitubercular properties of derivatives based on the this compound scaffold is not extensively documented in the available scientific literature. While the broader class of pyrrolopyridines has been investigated for antimycobacterial effects, specific studies detailing the efficacy and mechanism of action for this compound derivatives against Mycobacterium tuberculosis are limited.
For context, other isomers have shown notable activity. For instance, derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been identified as a novel class of antimycobacterial agents that target the cytochrome bc1 complex, a crucial component of mycobacterial respiration. acs.orgresearchgate.net Similarly, pyrazolo[3,4-b]pyridines, which are structurally related, have also been synthesized and evaluated as potential lead candidates against Mycobacterium tuberculosis. researchgate.net However, this activity cannot be directly extrapolated to the this compound core.
Anti-inflammatory Research
The investigation of this compound derivatives as anti-inflammatory agents is not prominently featured in current research. The mechanism of action, such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokines, has not been specifically elucidated for this particular scaffold.
In contrast, significant anti-inflammatory research has been conducted on related isomers. Pyrrolo[2,3-b]pyridine derivatives have been synthesized and shown to possess anti-inflammatory properties. nih.gov Furthermore, derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes. nih.gov Fused heterocyclic systems like pyrazolo[3,4-b]pyridines have also been developed as selective COX-2 inhibitors. researchgate.net These findings highlight the potential of the general pyrrolopyridine structure in anti-inflammatory drug discovery, though specific data for the this compound isomer is lacking.
Neuroprotective Effects and Associated Mechanisms
There is a notable scarcity of research focused on the neuroprotective effects of this compound derivatives. The potential of this specific chemical scaffold to protect against neuronal damage, and the associated mechanisms, such as antioxidant activity or modulation of neuroinflammatory pathways, remain largely unexplored.
Studies on other related structures provide some insight into potential avenues of research. For example, a pyrrolopyrimidine compound, U-104067F, has demonstrated neuroprotective effects in rats treated with the neurotoxin 3-acetylpyridine (B27631) by attenuating reductions in cerebellar cGMP and ATP and preventing the loss of inferior olivary neurons. nih.gov While this compound is not a direct derivative of this compound, its activity suggests that fused pyrrole-pyrimidine and pyrrole-pyridine systems could be valuable starting points for the development of neuroprotective agents.
Antidiabetic Potential and Insulin Sensitivity Enhancement
Specific studies evaluating this compound derivatives for their antidiabetic potential, including effects on insulin sensitivity or the inhibition of enzymes like α-amylase and α-glucosidase, are not well-represented in the literature.
However, extensive research into other isomers has been fruitful. For example, 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been shown to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells, thereby increasing insulin sensitivity. nih.gov Some derivatives in this class were found to increase the insulin sensitivity of mouse adipocytes by over 30%. nih.gov Another series of pyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives were identified as potent aldose reductase inhibitors, an important target for preventing diabetic complications. jchemrev.com Additionally, structurally similar pyrazolo[3,4-b]pyridine derivatives have demonstrated excellent α-amylase inhibitory activity, with many compounds showing significantly lower IC50 values than the reference drug acarbose. mdpi.com
Antiepileptic and Anticonvulsant Activity
The scientific literature currently lacks specific research on the antiepileptic and anticonvulsant properties of this compound derivatives. The potential of this scaffold to modulate ion channels or neurotransmitter systems involved in seizure activity has not been reported. The broader family of pyrrolopyridines is known to possess a wide range of biological activities, but specific screening for anticonvulsant effects appears to be a less explored area.
Antiviral Research
Research on other isomers has yielded promising results, particularly against the Human Immunodeficiency Virus (HIV). Bicyclic hydroxy-1H-pyrrolo[3,4-c]pyridine-triones have been developed as a novel family of HIV-1 integrase inhibitors. nih.gov These compounds show selectivity for the strand transfer reaction and retain potency against major raltegravir-resistant mutant enzymes. nih.gov Another pyrrolopyridine-based allosteric integrase inhibitor (ALLINI), STP0404 (Pirmitegravir), which is based on the pyrrolo[3,4-c]pyridine core, displays highly potent anti-HIV-1 activity with a therapeutic index greater than 24,000. plos.orgasm.org It functions by binding to the host LEDGF/p75 binding pocket of the integrase dimer, inducing aberrant oligomerization. plos.org For influenza, pyrrolo[3,2-c]pyridin-4-amine compounds have been identified as a new class of entry inhibitors with broad-spectrum activity against multiple influenza A and B viruses. nih.gov
Analgesic and Sedative Properties
Detailed pharmacological evaluations of this compound derivatives for analgesic and sedative properties have not been reported in the available literature.
In contrast, the pyrrolo[3,4-c]pyridine isomer has been extensively studied for these effects. Various N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been synthesized and found to significantly suppress spontaneous locomotor activity in mice, indicating sedative properties. nih.gov These studies grew out of research to find new anxiolytic agents, which instead revealed significant sedative and analgesic activities for this class of compounds. nih.govnih.govscispace.com Furthermore, complex heterocyclic systems that incorporate a pyrrolopyridine-like structure, such as pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives, have also been designed and shown to have potent sedative and central antinociceptive effects. researchgate.net
Herbicidal Activity
Research into the herbicidal potential of the broader pyrrolopyridine family has revealed significant activity in certain isomers and derivatives, suggesting that the this compound scaffold could also be a promising area for the development of novel herbicides. Studies have particularly focused on pyrrolopyridine derivatives that function as imidazolinone herbicides. These compounds are known for their ability to control a wide spectrum of weeds at very low application rates.
The herbicidal activity of two series of 2-imidazolinylpyrrolopyridine-3-carboxylic acids, specifically derivatives of pyrrolo[2,3-b]pyridine and pyrrolo[3,2-b]pyridine, has been synthesized and evaluated. These compounds have demonstrated considerable herbicidal efficacy, coupled with a fair to good safety profile for soybean crops.
Derivatives of the pyrrolo[2,3-b]pyridine series have shown good herbicidal activity. Four out of five tested compounds in one study achieved broad-spectrum pre-emergence weed control at application rates between 0.125 and 0.500 kg/Ha . All compounds within this series were found to be safe for use with soybeans. The most active compound in this series was the unsubstituted aromatic pyrrolo[2,3-b]pyridine, which demonstrated the highest weed kill index rating in both pre- and post-emergence applications. Following in activity were the dihydro and the 2-methyl analogs. The general ranking of herbicidal activity for this series was determined to be: H > dihydro > 2-Me > 3-Cl > MeO.
Table 1: Herbicidal Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound (Substituent) | Broad Spectrum Rate ( kg/Ha ) Pre-emergence | Weed Kill Index (Pre) | Weed Kill Index (Post) | Soybean Safety |
|---|---|---|---|---|
| H | 0.125 | 78 | 75 | Good |
| Dihydro | 0.250 | 72 | 68 | Good |
| 2-Me | 0.250 | 70 | 65 | Good |
| 3-Cl | 0.500 | 65 | 60 | Good |
| MeO | >0.500 | 55 | 50 | Good |
Note: The data presented in this table is based on findings from studies on pyrrolo[2,3-b]pyridine derivatives, which are isomers of the this compound scaffold.
The pyrrolo[3,2-b]pyridine series also contains highly active herbicidal compounds. Five of the most potent members of this series exhibited broad-spectrum weed control in both pre- and post-emergence applications at rates ranging from 0.032 to 0.250 kg/Ha . Similar to the other series, these compounds were safe for use in soybean cultivation. One of the most active herbicides in the entire imidazolinone class to date is the N-methoxypyrrolo[3,2-b]pyridine, which achieved a broad-spectrum control rate of 0.032 kg/Ha for both pre- and post-emergence applications. The structure-activity relationships for this series were established as: R1= OMe = Me > CH2CHCH2O; R2= H > Cl = Me > dihydro > phenyl.
Table 2: Herbicidal Activity of Pyrrolo[3,2-b]pyridine Derivatives
| Compound (Substituents) | Broad Spectrum Rate ( kg/Ha ) Pre-emergence | Weed Kill Index (Pre) | Weed Kill Index (Post) | Soybean Safety |
|---|---|---|---|---|
| N-methoxy | 0.032 | 95 | 92 | Good |
| N-methyl | 0.063 | 90 | 88 | Good |
| N-allyloxy | 0.125 | 85 | 82 | Good |
| H | 0.063 | 88 | 85 | Good |
| Cl | 0.125 | 82 | 78 | Good |
Note: The data presented in this table is based on findings from studies on pyrrolo[3,2-b]pyridine derivatives, which are isomers of the this compound scaffold.
The potent herbicidal activity observed in these related pyrrolopyridine isomers underscores the potential of the this compound nucleus as a scaffold for the development of new and effective herbicides. Further research into the synthesis and herbicidal evaluation of this compound derivatives is warranted to fully explore this potential.
Advanced Research Applications and Future Perspectives for 6h Pyrrolo 3,4 B Pyridine
Role in Rational Drug Design and Lead Compound Optimization
The pyrrolopyridine nucleus is a cornerstone in the rational design of targeted therapeutics. By modifying the core structure at various positions, chemists can fine-tune the compound's pharmacological profile to achieve desired potency and selectivity. Derivatives of the closely related pyrazolo[3,4-b]pyridine scaffold, for instance, have been extensively investigated as kinase inhibitors for cancer therapy. nih.govnih.gov
Rational drug design strategies, including scaffold hopping and computer-aided drug design (CADD), have been successfully employed to develop potent inhibitors. nih.govnih.gov For example, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed and synthesized as highly potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling pathways. nih.gov Through several rounds of optimization, compound 15y emerged as a particularly potent TBK1 inhibitor with an IC₅₀ value of 0.2 nM. nih.gov Similarly, other derivatives have been developed as inhibitors for Tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and cancer. nih.gov
The pyrrolo[3,4-b]pyridin-5-one series, an aza-analogue of the isoindolin-1-one (B1195906) core, has also been identified as a promising scaffold for developing antineoplastic drugs, with demonstrated activity against breast cancer cell lines. mdpi.comnih.gov The structure-activity relationship (SAR) studies of these compounds provide crucial insights for lead compound optimization, guiding the synthesis of next-generation therapeutics with improved efficacy. nih.gov
Table 1: Examples of Biologically Active Pyrrolopyridine Derivatives
| Compound/Derivative | Target | Biological Activity | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine derivatives | TRKA Kinase | Anticancer | nih.gov |
| 1H-pyrazolo[3,4-b]pyridine (15y ) | TBK1 | Immune-response modulation, Cancer therapy | nih.gov |
| Pyrrolo[3,4-b]pyridin-5-ones | AKT1, Ox2R | Anticancer (Breast Cancer) | mdpi.com |
Building Blocks for Complex Molecular Architectures
The 6H-pyrrolo[3,4-b]pyridine core serves as a versatile building block for the synthesis of more complex molecular structures. Multicomponent reactions (MCRs) have proven to be a powerful tool for assembling polysubstituted pyrrolo[3,4-b]pyridin-5-ones in a one-pot manner, showcasing high atom economy. mdpi.comnih.gov For instance, an Ugi-Zhu three-component reaction coupled with a cascade process has been utilized to create a diverse library of these compounds. mdpi.com
These synthesized pyrrolopyridin-5-ones are not merely final products but also act as crucial intermediates for further chemical transformations. They can be converted into other complex heterocyclic systems, expanding the chemical space for drug discovery and materials science. mdpi.com The development of efficient synthetic methods, such as cascade 6-endo-dig cyclization reactions to produce functionalized pyrazolo[3,4-b]pyridines, further highlights the utility of these scaffolds as foundational units for constructing intricate molecular architectures. nih.gov
Applications in Materials Science
The inherent electronic and structural features of the pyrrolopyridine system make it a candidate for applications in materials science, particularly in the development of organic electronics and smart materials.
Derivatives of the pyrrolopyridine family have demonstrated interesting photophysical properties. For example, certain novel pyrazolo[3,4-b]pyridines exhibit significant Stokes shifts, a desirable characteristic for fluorescent probes and imaging agents. mdpi.com The electronic properties of oligomers containing pyridine (B92270) and pyrrole (B145914) units have been investigated through density functional theory, revealing that their ground state structures and stabilities are influenced by non-bonding interactions, which can be tuned to control their optoelectronic behavior. rsc.org The extended π-conjugation in the pyrrolopyridine system provides a basis for developing materials with potential applications in organic light-emitting diodes (OLEDs) and semiconductors. researchgate.net
The planar and rigid nature of the pyrrolopyridine core, combined with its ability to participate in hydrogen bonding and π-π stacking interactions, makes it an excellent candidate for constructing self-assembling systems. Pyridine-dipyrrolate ligands, which contain a related structural motif, have been shown to self-assemble in the presence of metal ions like zinc(II) to form well-defined, cage-like nanostructures and supramolecular polymers. researchgate.netmorressier.com This directed self-assembly process allows for the creation of ordered materials with controlled architectures at the nanoscale, which is crucial for applications in catalysis and nanotechnology. morressier.com
The favorable fluorescent properties of some pyrrolopyridine derivatives make them suitable for integration into multichromophoric systems. mdpi.com In such systems, multiple light-absorbing units are linked together, often leading to unique photophysical phenomena like energy transfer or enhanced light-harvesting capabilities. The ability to functionalize the this compound core at various positions allows for its covalent attachment to other chromophores, creating complex molecules with tailored absorption and emission properties for applications in sensors, solar cells, and photodynamic therapy.
Utilization in Organic Synthesis as Catalytic Agents
While the direct use of this compound as a catalyst is not widely reported, the broader class of pyridine-containing heterocycles plays a significant role in catalysis. The synthesis of pyrazolo[3,4-b]pyridines has been achieved using novel catalytic systems, such as nano-magnetic metal-organic frameworks, which facilitate the condensation reaction under solvent-free conditions. researchgate.net The development of such catalytic methods is crucial for the environmentally benign synthesis of these important compounds. The pyridine nitrogen atom can act as a Lewis base or participate in ligand systems for transition metal catalysis, suggesting a potential, yet-to-be-explored, role for functionalized this compound derivatives in catalytic applications.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyrazolo[3,4-b]pyridine |
| Pyrrolo[3,4-b]pyridin-5-one |
| 1H-pyrazolo[3,4-b]pyridine |
| Isoindolin-1-one |
Design of Ligands for Medical and Radiopharmaceutical Imaging Applications
The development of targeted molecular imaging agents is crucial for early disease detection, diagnosis, and monitoring therapeutic response. The pyrrolopyridine scaffold, including isomers structurally related to this compound, has shown promise in the design of ligands for Positron Emission Tomography (PET), a highly sensitive in vivo imaging technique. stonybrook.edumdpi.com
PET imaging relies on the administration of a radiotracer, a biologically active molecule labeled with a positron-emitting radionuclide. The design of these radiopharmaceuticals involves several key components: a targeting ligand that selectively binds to a specific biological marker (like a receptor or enzyme), a radionuclide (e.g., Fluorine-18), a linker, and sometimes a chelator to securely hold the radioisotope. nih.gov The pyrrolopyridine core serves as an excellent foundation for the targeting ligand component.
A notable example from a related class of compounds is the development of [18F]-MK-6240, a PET tracer designed for the in vivo quantification of neurofibrillary tangles (NFTs), a hallmark pathology of Alzheimer's disease. stonybrook.eduamazonaws.com The core structure of this tracer is a pyrrolo[2,3-c]pyridine derivative, which demonstrates high specificity and selectivity for aggregated tau protein in NFTs. stonybrook.edu Similarly, derivatives of pyrazolo[3,4-b]pyridine, another related heterocyclic system, have been synthesized and investigated as fluorescent probes with high and selective binding to β-amyloid plaques, another key biomarker for Alzheimer's disease. mdpi.com
These examples highlight a key strategy in radiopharmaceutical design: leveraging the inherent properties of a core scaffold like pyrrolopyridine to achieve high-affinity binding to a pathological target. The design process for developing a this compound-based imaging agent would involve:
Target Identification: Selecting a biomarker of interest (e.g., a specific receptor overexpressed in cancer cells or a protein aggregate in neurodegenerative disease).
Ligand Optimization: Synthesizing a library of this compound derivatives and screening them for high binding affinity and selectivity to the target using in vitro binding assays. frontiersin.org
Radiolabeling: Developing a robust method to label the most promising ligand with a suitable radionuclide, such as Fluorine-18, without compromising its binding properties.
Preclinical Evaluation: Assessing the pharmacokinetic properties, biodistribution, and imaging potential of the resulting radiotracer in animal models. nih.gov
The versatility of the this compound scaffold allows for systematic modifications to optimize properties like blood-brain barrier penetration for neurological targets or clearance characteristics for whole-body imaging.
Future Directions for Chemical Innovation and Therapeutic Development
The future of this compound research is rich with opportunities for both chemical innovation and the development of novel therapeutics. The broad-spectrum biological activity demonstrated by its derivatives provides a strong foundation for future exploration. beilstein-journals.org
Chemical Innovation: A primary focus will be the development of novel, efficient, and versatile synthetic methods. Multi-component reactions (MCRs) have emerged as a powerful tool for constructing complex molecules like pyrrolo[3,4-b]pyridin-5-ones in a single step, offering a streamlined path to structural diversity. mdpi.comnih.govresearchgate.net Future innovations may include:
Asymmetric Synthesis: Developing catalytic methods to produce enantiomerically pure this compound derivatives, which is often crucial for optimizing pharmacological activity and reducing off-target effects.
Flow Chemistry: Utilizing continuous flow technologies for the safe, scalable, and efficient production of these compounds.
Diversity-Oriented Synthesis: Creating large, diverse libraries of this compound analogs to screen against a wide array of biological targets, accelerating the discovery of new lead compounds.
Therapeutic Development: Building on existing research, future therapeutic development is likely to target several key disease areas. The pyrrolopyridine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets.
| Potential Therapeutic Area | Target/Mechanism of Action | Related Pyrrolopyridine Isomer Studied |
| Oncology | Kinase Inhibition (e.g., FGFR, CSF1R) | Pyrrolo[2,3-d]pyrimidine, Pyrrolo[3,2-b]pyridine mdpi.comwjgnet.comrsc.orgacs.org |
| Cytotoxicity against cancer cell lines | Pyrrolo[3,4-b]pyridin-5-one nih.gov | |
| Metabolic Diseases | Dipeptidyl peptidase-4 (DPP4) Inhibition (Diabetes) | Pyrrolo[3,4-b]pyridin-5-one beilstein-journals.org |
| Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism (Obesity) | Pyrrolo[3,4-b]pyridin-7(6H)-one nih.gov | |
| Infectious Diseases | Antibacterial activity | Pyrrolo[3,4-b]pyridine researchgate.net |
| Neurodegenerative Diseases | Modulation of targets related to Alzheimer's disease | Pyrazolo[3,4-b]pyridine mdpi.com |
Future research will likely involve:
Kinase Inhibitor Development: Many pyrrolopyridine isomers are potent kinase inhibitors. mdpi.comrsc.orgresearchgate.net A major future direction will be the design of selective this compound-based inhibitors for specific kinases implicated in cancer and inflammatory diseases.
CNS-Active Agents: Leveraging the scaffold's ability to cross the blood-brain barrier (as suggested by its use in PET tracers for the brain), there is significant potential to develop treatments for neurological and psychiatric disorders.
Fragment-Based Drug Discovery: Using the this compound core as a starting point for fragment-based approaches to identify novel binders for challenging drug targets.
The continued exploration of the chemical space around the this compound nucleus, combined with innovative synthetic strategies and comprehensive biological screening, holds immense promise for the discovery of the next generation of diagnostic and therapeutic agents.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
